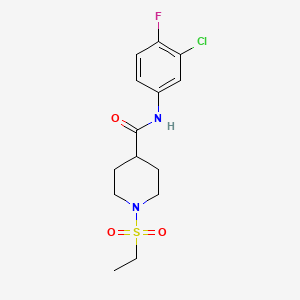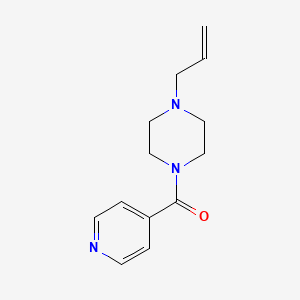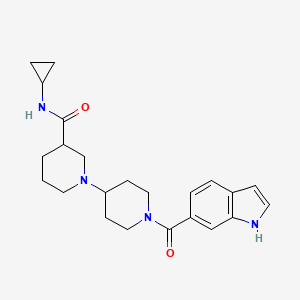![molecular formula C16H18N2O3 B5413346 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5413346.png)
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, also known as BOC-3-pyrroline, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. It is a bicyclic amino acid derivative that has a pyridine ring attached to the carbonyl group, making it a unique compound with interesting properties.
Mecanismo De Acción
The mechanism of action of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, making it a potential anti-viral agent.
Biochemical and Physiological Effects:
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine in lab experiments is its unique chemical structure, which allows for the development of new drugs and therapies. However, one of the main limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine. One potential direction is the development of new drugs and therapies based on its unique chemical structure. Another potential direction is the study of its anti-viral properties, particularly in the treatment of hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine involves several steps, starting with the reaction of pyrrolidine with acrolein to form 3-pyrroline. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form the desired product. The final step involves the protection of the amino group with BOC (tert-butyloxycarbonyl) to form 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine.
Aplicaciones Científicas De Investigación
3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications is in the development of new drugs and therapies. 3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethylcarbamoyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-9-10-2-1-7-17-8-10)13-11-3-5-12(6-4-11)14(13)16(20)21/h1-3,5,7-8,11-14H,4,6,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIMECECYWTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C(C2C(=O)O)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)

![1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B5413278.png)
![1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5413279.png)
![(3aR*,7aS*)-5-methyl-2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5413280.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5413284.png)
![(1S*,3R*)-3-amino-N-[2-(benzyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B5413289.png)


![7-methoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B5413327.png)

![(3-endo)-8-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5413361.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)isonicotinamide di(2-butenedioate)](/img/structure/B5413363.png)